3-Isothiocyanato-4-(trifluoromethyl)pyridine 3-Isothiocyanato-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349504
InChI: InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H
SMILES:
Molecular Formula: C7H3F3N2S
Molecular Weight: 204.17 g/mol

3-Isothiocyanato-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18349504

Molecular Formula: C7H3F3N2S

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

3-Isothiocyanato-4-(trifluoromethyl)pyridine -

Specification

Molecular Formula C7H3F3N2S
Molecular Weight 204.17 g/mol
IUPAC Name 3-isothiocyanato-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H
Standard InChI Key ANXBJXUPNMSYCJ-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1C(F)(F)F)N=C=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine backbone with two distinct substituents: a trifluoromethyl (-CF₃) group at the 4-position and an isothiocyanate (-N=C=S) group at the 3-position. The trifluoromethyl group confers electron-withdrawing effects, enhancing the pyridine ring’s electrophilicity, while the isothiocyanate group serves as a reactive handle for further functionalization . The molecular formula (C₇H₃F₃N₂S) and weight (204.17 g/mol) were confirmed via high-resolution mass spectrometry.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-isothiocyanato-4-(trifluoromethyl)pyridine
Canonical SMILESC1=CN=CC(=C1C(F)(F)F)N=C=S
InChI KeyANXBJXUPNMSYCJ-UHFFFAOYSA-N
PubChem CID132452686
Melting PointNot reported
Boiling PointNot reported

The compound’s stability under ambient conditions remains uncharacterized, though its reactivity suggests sensitivity to moisture and nucleophiles.

Synthesis and Optimization

Synthetic Routes

A validated synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, which undergoes sequential substitutions to introduce the isothiocyanate group . Key steps include:

  • Malonic Ester Formation: Reaction with diethyl malonate in the presence of a base yields diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, confirmed via X-ray crystallography .

  • Amination: Hydrolysis and decarboxylation produce 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.

  • Isothiocyanate Introduction: Treatment with thiophosgene (Cl₂C=S) in dichloromethane/sodium bicarbonate yields the final product with 94% efficiency .

Table 2: Synthesis Performance

StepReagentYield (%)
Malonic Ester FormationDiethyl malonate85
AminationHydrolysis78
Isothiocyanate AdditionThiophosgene94

Challenges and Innovations

The use of thiophosgene, while effective, poses safety risks due to its toxicity. Alternatives like thiocarbonyl diimidazole have been explored but remain less efficient . Recent advances focus on flow chemistry to mitigate hazards associated with volatile reagents.

Applications in Pharmaceutical and Agrochemical Research

Hydrogen Sulfide (H₂S) Release

Isothiocyanates are known H₂S donors, a gasotransmitter with cardioprotective effects. Structural analogs of 3-isothiocyanato-4-(trifluoromethyl)pyridine, such as 3-pyridyl-isothiocyanate, exhibit significant H₂S release under physiological conditions, reducing ischemia/reperfusion injury in preclinical models . While direct evidence for the title compound is lacking, its structural similarity suggests potential in cardiovascular drug development .

Agrochemical Intermediates

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a key intermediate in pesticides. For example, derivatives of trifluoromethylpyridine are integral to neonicotinoid insecticides, which target insect nicotinic acetylcholine receptors .

Future Directions

Pharmacological Exploration

Further studies should evaluate the compound’s H₂S-releasing capacity and efficacy in animal models of myocardial infarction. Structure-activity relationship (SAR) studies could optimize bioavailability and reduce off-target effects .

Green Chemistry Approaches

Replacing thiophosgene with safer reagents (e.g., CS₂/N-chlorosuccinimide) could improve synthetic sustainability. Catalytic methods using transition metals (Pd, Cu) may also streamline production .

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